This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Specifically, it is a derivative of pyrido[2,3-d]pyrimidine, which is a bicyclic structure containing both pyridine and pyrimidine rings. The presence of bromine and dimethyl substitutions further defines its chemical properties and potential reactivity.
The synthesis of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methodologies typical for constructing heterocyclic compounds. One notable approach involves:
The yield of synthesis can vary depending on the specific conditions employed but generally falls within a range that allows for practical laboratory applications.
The molecular structure of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be described as follows:
Geometric Configuration: The arrangement of atoms in this compound allows for specific interactions with biological targets, which is crucial for its medicinal applications.
The chemical reactions involving 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is not fully elucidated but is believed to involve:
Further research is necessary to clarify these mechanisms and confirm its biological targets.
The physical and chemical properties of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has potential applications in:
Research into this compound continues to explore its full range of applications and therapeutic potentials across various scientific fields.
The core compound, 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, follows systematic IUPAC conventions. The parent scaffold is pyrido[2,3-d]pyrimidin-7(8H)-one, indicating a fused bicyclic system where pyrimidine (positions 1-4) is annulated with a dihydropyridine ring (positions 5-8) at pyrimidine's 2,3-edge. The carbonyl at position 7 defines it as a 7(8H)-one. Substituents are numbered: an N8-(4-bromobenzyl) group, C2-methyl, and C4-methyl. The 5,6-dihydro designation specifies non-aromaticity in the pyridine ring [1] [7].
The SMILES notation (CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)Br
) and InChIKey encode connectivity and stereochemistry. The 4-bromobenzyl moiety (CC3=CC=C(C=C3)Br
) attaches to N8, while methyl groups (C1=C2...C
) reside at C2 and C4. This distinguishes it from isomeric pyrido[3,2-d]pyrimidines, where fusion sites differ [7].
Table 1: Substituent Classification of the Keyword Compound
Position | Substituent | Chemical Class | Role |
---|---|---|---|
2 | Methyl (-CH₃) | Alkyl | Electron donation |
4 | Methyl (-CH₃) | Alkyl | Steric modulation |
8 | 4-Bromobenzyl | Arylalkyl halide | Pharmacophore anchor |
7 | Carbonyl (C=O) | Ketone | Hydrogen-bond acceptor |
Pyrido[2,3-d]pyrimidines belong to a broader class of fused dihydropyrimidinones. Unlike non-fused 1,4-dihydropyridines (e.g., 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile [6]), which exhibit planar structures, the keyword compound features:
Table 2: Structural Comparison with Related Heterocycles
Scaffold | Aromaticity | Key Functional Groups | Bioactivity Relevance |
---|---|---|---|
Pyrido[2,3-d]pyrimidin-7(8H)-one | Partially non-aromatic | C7 carbonyl, N8-H | Kinase inhibition [3] |
Thieno[2,3-d]pyrimidine | Fully aromatic | None inherent | Antimetabolite [5] |
1,4-Dihydropyridine | Non-aromatic | 1,4-H₂, 3,5-dicarbonyl | Calcium channel blockade [6] |
Pyrido[2,3-d]pyrimidines emerged in the 1980s–1990s as uracil bioisosteres, mimicking purine nucleobases. Early work focused on condensed pyrazoles (e.g., pyrazolo[1,5-a]pyrimidines) as antifolates [2]. By the 2000s, dihydropyrido[2,3-d]pyrimidinones gained prominence due to:
Modern applications leverage C8 alkylation (e.g., bromobenzyl) to enhance blood-brain barrier penetration, expanding into CNS disorders [1] [3].
The 4-bromobenzyl group at N8 is critical for bioactivity:
Methyl groups at C2/C4 exert nuanced effects:
Table 3: Impact of Substituents on Pharmacological Parameters
Substituent | Property Influenced | Effect | Mechanistic Basis |
---|---|---|---|
4-Bromobenzyl (N8) | Lipophilicity (LogP) | ↑ LogP by ~2.0 units [7] | Aromatic halogen incorporation |
Target Affinity | Kᵢ = 0.42 μM vs. EGFR [3] | Hydrophobic pocket occupancy | |
2,4-Dimethyl | Metabolic Stability | t₁/₂ > 120 min (human microsomes) | Steric hindrance to oxidation |
Electronic Density | ↑ HOMO energy (-7.3 eV) [10] | Hyperconjugation from methyl groups |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1